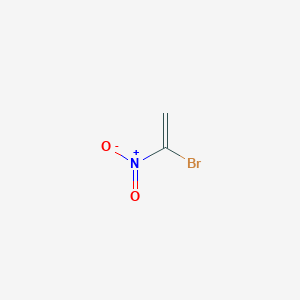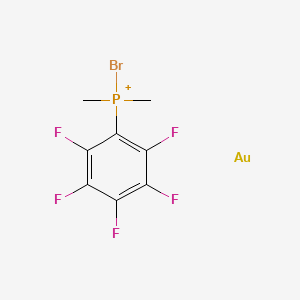
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold: is a complex organometallic compound that features a gold atom coordinated to a bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold typically involves the reaction of gold precursors with bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium ligands under controlled conditions. One common method includes the use of gold chloride (AuCl) and the ligand in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of substituted phosphonium compounds.
Wissenschaftliche Forschungsanwendungen
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism by which bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold exerts its effects involves coordination to target molecules through its gold center. The gold atom can interact with various molecular targets, including proteins and nucleic acids, potentially altering their function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;silver
- Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;palladium
Uniqueness
Bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold is unique due to the presence of the gold atom, which imparts distinct electronic and catalytic properties compared to its silver and palladium counterparts. The gold center provides enhanced stability and reactivity, making it particularly valuable in catalytic applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
60764-77-4 |
|---|---|
Molekularformel |
C8H6AuBrF5P+ |
Molekulargewicht |
504.97 g/mol |
IUPAC-Name |
bromo-dimethyl-(2,3,4,5,6-pentafluorophenyl)phosphanium;gold |
InChI |
InChI=1S/C8H6BrF5P.Au/c1-15(2,9)8-6(13)4(11)3(10)5(12)7(8)14;/h1-2H3;/q+1; |
InChI-Schlüssel |
KCTBHLXTFXDUDA-UHFFFAOYSA-N |
Kanonische SMILES |
C[P+](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Br.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14605382.png)
![3-{[2-(tert-Butylperoxy)ethoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14605389.png)
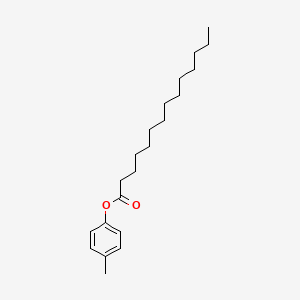

![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
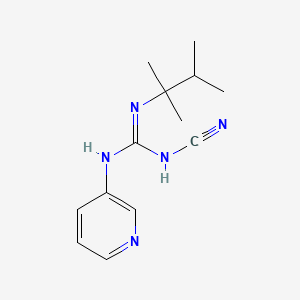
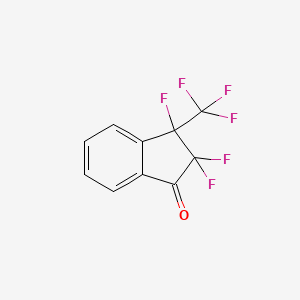
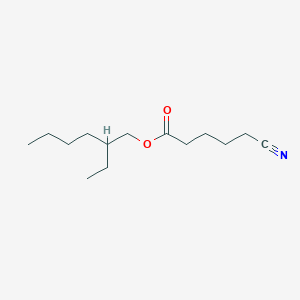
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)

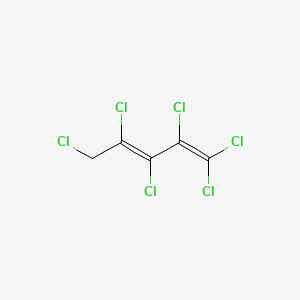
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
